molecular formula C19H19Cl2N3O4 B2932733 N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 1024244-52-7

N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B2932733
CAS No.: 1024244-52-7
M. Wt: 424.28
InChI Key: FVGDHNDIAGLHGB-UHFFFAOYSA-N
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Description

N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenyl group, a carbamoyl group, and a benzofuran moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 3,4-dichloroaniline, which is then reacted with phosgene to form 3,4-dichlorophenyl isocyanate. This intermediate is subsequently reacted with 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetic acid to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
  • **N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-6-yl)oxy]acetamide
  • **N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)oxy]acetamide

Uniqueness

The unique combination of the dichlorophenyl group, carbamoyl group, and benzofuran moiety in this compound distinguishes it from similar compounds. This specific structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O4/c1-19(2)9-11-4-3-5-15(17(11)28-19)27-10-16(25)23-24-18(26)22-12-6-7-13(20)14(21)8-12/h3-8H,9-10H2,1-2H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGDHNDIAGLHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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